molecular formula C14H16N4O B12630310 4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920959-78-0

4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B12630310
CAS No.: 920959-78-0
M. Wt: 256.30 g/mol
InChI Key: QDFMUPDGSOJSIJ-UHFFFAOYSA-N
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Description

4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that features a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with appropriate agents . The reaction conditions often involve the use of triethylamine as a catalyst in boiling ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common industrial reagents suggest that scaling up the synthesis would involve similar reaction conditions with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is unique due to its specific substitution pattern and the presence of the cyclohexenyl group

Properties

CAS No.

920959-78-0

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

4-(cyclohex-3-en-1-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C14H16N4O/c15-13(19)11-8-17-14-10(6-7-16-14)12(11)18-9-4-2-1-3-5-9/h1-2,6-9H,3-5H2,(H2,15,19)(H2,16,17,18)

InChI Key

QDFMUPDGSOJSIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)NC2=C3C=CNC3=NC=C2C(=O)N

Origin of Product

United States

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